molecular formula C18H26N4O3S3 B2563890 1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea CAS No. 941384-56-1

1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea

Cat. No.: B2563890
CAS No.: 941384-56-1
M. Wt: 442.61
InChI Key: YTOFBJOXVUHVJU-UHFFFAOYSA-N
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Description

1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea is a useful research compound. Its molecular formula is C18H26N4O3S3 and its molecular weight is 442.61. The purity is usually 95%.
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Biological Activity

1-[2-(4-Methylpiperidin-1-YL)-2-(thiophen-2-YL)ethyl]-3-[(5-sulfamoylthiophen-2-YL)methyl]urea, commonly referred to as a thiourea derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a complex structure that allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The compound's chemical formula is C18H26N4O3S3C_{18}H_{26}N_{4}O_{3}S_{3} with a molecular weight of 442.63 g/mol. It contains multiple functional groups, including a urea moiety and thiophene rings, which are crucial for its biological activity.

PropertyValue
Chemical FormulaC₁₈H₂₆N₄O₃S₃
Molecular Weight442.63 g/mol
IUPAC Name1-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea
AppearancePowder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways. For example, the thiophene and urea components are known to facilitate binding to proteins associated with cancer progression and bacterial resistance.

Anticancer Activity

Research indicates that thiourea derivatives, including the compound , exhibit significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cells . The compound's mechanism involves targeting molecular pathways that regulate angiogenesis and cell signaling.

Antibacterial Activity

The compound has also demonstrated antibacterial activity against several pathogens, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. Its efficacy varies, with some derivatives showing greater potency than others . This suggests a potential application in treating bacterial infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship (SAR) of thiourea derivatives has revealed key insights into how modifications to the chemical structure affect biological activity. The following table summarizes findings from SAR studies:

Compound VariationHC50 (μM)
Parent Compound3.12
Thiophene Variant ANA
Thiophene Variant BNA
Modified Urea VariantNA

These studies emphasize the importance of maintaining specific structural elements, such as the thiophene core and urea linkage, to preserve biological activity.

Case Studies

  • Protective Effects Against Aminoglycoside-Induced Damage : One study focused on the protective effects of a related thiourea derivative against aminoglycoside antibiotic-induced hair cell death in vitro. The results indicated that modifications to the urea structure could enhance protective efficacy .
  • Anticancer Efficacy : A detailed examination of various thiourea derivatives revealed that specific substitutions on the thiophene ring significantly impacted their anticancer potency, suggesting avenues for further drug development targeting specific cancers .

Properties

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S3/c1-13-6-8-22(9-7-13)15(16-3-2-10-26-16)12-21-18(23)20-11-14-4-5-17(27-14)28(19,24)25/h2-5,10,13,15H,6-9,11-12H2,1H3,(H2,19,24,25)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOFBJOXVUHVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)NCC2=CC=C(S2)S(=O)(=O)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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